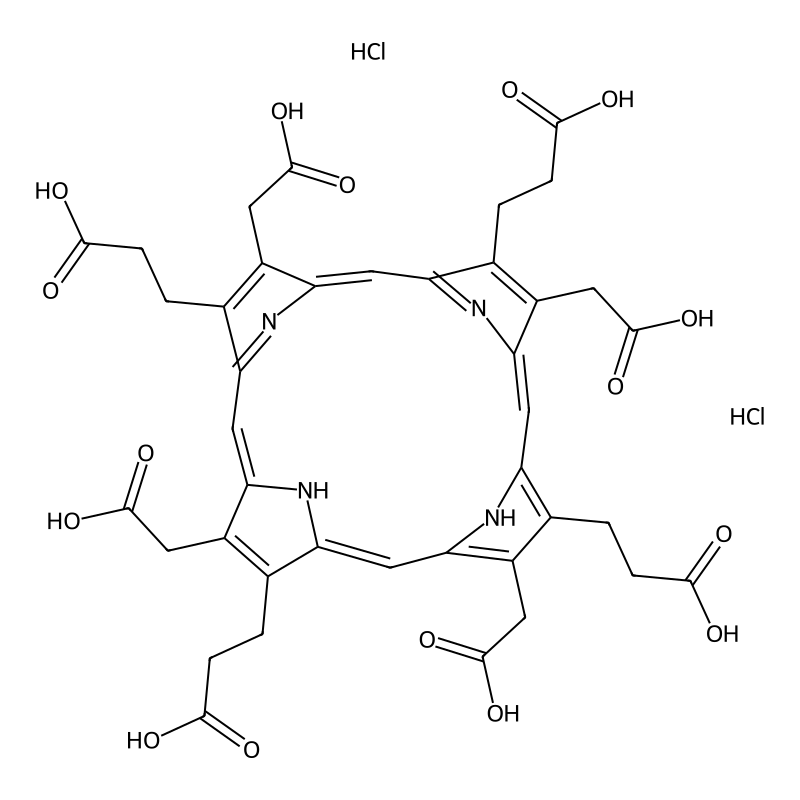

Uroporphyrin I dihydrochloride

Content Navigation

Unreliable isomer identification plagues porphyria diagnostics. Uroporphyrin I dihydrochloride (CAS 68929-06-6) is the isomer-specific standard for CEP, not type III. Its diHCl salt ensures aqueous solubility, avoiding organic solvents. • Accurate HPLC peak identification for urinary porphyrins. • Endpoint marker for uroporphyrinogen III synthase assays. • Stock solutions prepared reliably without harsh pH adjustment.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

Uroporphyrin I is a naturally occurring porphyrin isomer and a critical biomarker for diagnosing specific porphyrias, particularly Congenital Erythropoietic Porphyria (CEP). In healthy heme biosynthesis, the enzyme uroporphyrinogen III synthase directs the pathway to exclusively form the functional type III isomer. However, when this enzyme is deficient, the precursor hydroxymethylbilane spontaneously cyclizes to form uroporphyrinogen I, which is then oxidized to Uroporphyrin I. This makes Uroporphyrin I a metabolic dead-end and a direct indicator of this enzymatic defect. The dihydrochloride salt form is supplied to ensure stability and improve handling characteristics, specifically aqueous solubility, which is a significant challenge with the free acid form.

Research Fit

References

- [1] Erwin, P. et al. Congenital Erythropoietic Porphyria. GeneReviews®, University of Washington, Seattle, 2020.

- [2] Healthmatters.io. Uroporphyrin I - Urinalysis. Lab Results Explained.

- [3] Indiana University School of Medicine. Uroporphyrinogen I synthase and uroporphyrinogen III cosynthase. Heme Synthesis.

- [4] Mayo Clinic Laboratories. Porphyrinogens, Porphyrins, and Porphyrias.

- [5] Lim, C. K., & Li, F. (1998). Separation of porphyrin isomers by high-performance liquid chromatography. Biochemical Society transactions, 26(1), S73.

Substituting Uroporphyrin I dihydrochloride with its type III isomer or its free acid form leads to critical failures in analytical and biological applications. The type I and III isomers, while structurally similar, are distinct metabolic products; using Uroporphyrin III as a standard for a Uroporphyrin I assay would result in misidentification of chromatographic peaks and fundamentally incorrect diagnostic conclusions for porphyrias. Furthermore, the free acid form of Uroporphyrin I is practically insoluble in neutral aqueous solutions, requiring harsh high-pH or highly acidic conditions for dissolution, which can interfere with sensitive biological assays and degrade the compound. The dihydrochloride salt form is specifically manufactured to overcome this critical solubility issue, ensuring reliable preparation of stock solutions and reproducible experimental concentrations.

Substitution Risk

References

- [1] Willems, H., Wolff, F., Muck, S., & Thunnissen, P. (2010). Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias. Journal of Chromatography B, 878(1), 35-42.

- [2] Granata, F., D'Alessandro, M., & Di Pierro, E. (2021). Laboratory Diagnosis of Porphyria. Diagnostics, 11(8), 1361.

Processability Advantage: Enhanced Aqueous Solubility Over Free Acid Form

The dihydrochloride salt form of Uroporphyrin I offers a critical processability and handling advantage over the corresponding free acid. Porphyrins with multiple carboxylic acid side chains, such as uroporphyrin, are known to be practically insoluble in neutral water. The free acid form requires highly basic (pH > 9.5) or highly acidic media for dissolution. In contrast, the dihydrochloride salt is prepared specifically to facilitate dissolution in aqueous buffers, a common requirement for biological assays and analytical standards.

| Evidence Dimension | Aqueous Solubility at Neutral pH |

| Target Compound Data | Soluble in aqueous solutions/buffers |

| Comparator Or Baseline | Uroporphyrin I (free acid): Practically insoluble in water |

| Quantified Difference | Qualitatively significant; enables aqueous buffer-based workflows otherwise not possible. |

| Conditions | Standard laboratory aqueous buffers (e.g., PBS, Tris) at or near neutral pH. |

Procuring the dihydrochloride salt avoids time-consuming and potentially assay-interfering pH adjustments, prevents material loss from precipitation, and ensures reproducible concentrations for high-quality data.

(mouse mammary carcinoma, 6–18 h)

Analytical Necessity: Isomer-Specific Standard for Accurate HPLC-Based Diagnosis

In the diagnosis of porphyrias, the separation and quantification of type I and type III isomers is essential. High-performance liquid chromatography (HPLC) is the standard method for resolving these isomers in biological samples. For example, using an ammonium acetate buffer (pH 5.16) with a methanol gradient, a resolution (Rs) of 1.1 between uroporphyrin I and III can be achieved, allowing for their distinct quantification. This separation is impossible without an isomerically pure Uroporphyrin I standard to establish the correct retention time and calibrate the detector response.

| Evidence Dimension | HPLC Resolution (Rs) |

| Target Compound Data | Serves as the essential standard to identify the Uroporphyrin I peak. |

| Comparator Or Baseline | Uroporphyrin III (elutes at a different retention time). Resolution factor (Rs) between Uroporphyrin I and III is 1.1. |

| Quantified Difference | Baseline-resolved chromatographic peaks (Rs > 1.0) |

| Conditions | Reversed-phase HPLC with ammonium acetate buffer (pH 5.16) and a methanol gradient. |

Using a generic porphyrin or the incorrect isomer (Uroporphyrin III) as a standard would make accurate quantification of the disease-specific Uroporphyrin I biomarker impossible, leading to diagnostic failure.

vs. UROP III 82–95% free fraction

Biological Specificity: Unambiguous Marker of Uroporphyrinogen III Synthase Deficiency

Uroporphyrin I is the direct, pathognomonic product resulting from a deficiency in the enzyme uroporphyrinogen III synthase (UROS). In the absence of UROS, the linear tetrapyrrole hydroxymethylbilane cannot be converted to the biological intermediate uroporphyrinogen III and instead spontaneously cyclizes to form uroporphyrinogen I. This isomer is a metabolic dead-end and is not a substrate for subsequent enzymes in the heme pathway, such as coproporphyrinogen oxidase, which is specific for the type III isomer. Therefore, the presence of Uroporphyrin I in biological samples is a definitive indicator of this specific enzymatic defect.

| Evidence Dimension | Metabolic Fate in Heme Synthesis |

| Target Compound Data | Metabolic dead-end; accumulates as a result of UROS enzyme deficiency. |

| Comparator Or Baseline | Uroporphyrin III: The required biological intermediate for the synthesis of heme and other essential tetrapyrroles. |

| Quantified Difference | Qualitative: Functional precursor vs. non-functional, disease-indicating byproduct. |

| Conditions | In vivo or in vitro heme biosynthesis pathway. |

For any study of Congenital Erythropoietic Porphyria or UROS enzyme function, Uroporphyrin I is not a substitute for Uroporphyrin III—it is the specific, essential analyte required to measure the pathological outcome.

(3.5× slower than TSPP)

vs. coproporphyrin III 9.09 min

Quantitative Clinical and Research Diagnostics

As a certified reference material or analytical standard for HPLC-based assays to quantify urinary or erythrocyte porphyrin levels. The isomer-specificity of this compound is non-negotiable for the differential diagnosis of Congenital Erythropoietic Porphyria (CEP) from other porphyrias.

In Vitro Enzymology and Pathway Analysis

For use in biochemical assays studying the kinetics and inhibition of enzymes in the heme biosynthetic pathway. It serves as the definitive end-point marker for reactions involving deficient or absent uroporphyrinogen III synthase activity.

Development of Aqueous-Based Photosensitizers

In formulation research for photodynamic therapy (PDT) or fluorescent imaging agents. The dihydrochloride salt's enhanced aqueous solubility allows for the development of formulations that avoid organic solvents, which can be toxic or incompatible with biological systems.

Application Fit Matrix

References

- [1] Granata, F., D'Alessandro, M., & Di Pierro, E. (2021). Laboratory Diagnosis of Porphyria. Diagnostics, 11(8), 1361.

- [2] Willems, H., Wolff, F., Muck, S., & Thunnissen, P. (2010). Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias. Journal of Chromatography B, 878(1), 35-42.

- [3] Erwin, P. et al. Congenital Erythropoietic Porphyria. GeneReviews®, University of Washington, Seattle, 2020.

Related CAS

Other CAS

General Manufacturing Information

Explore Compound Types